molecular formula C19H23N3O3S B4393327 5-(4-Benzylpiperazin-1-yl)sulfonyl-2-methylbenzamide

5-(4-Benzylpiperazin-1-yl)sulfonyl-2-methylbenzamide

Cat. No.: B4393327
M. Wt: 373.5 g/mol
InChI Key: OLDSYCFZRPKBBT-UHFFFAOYSA-N
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Description

5-(4-Benzylpiperazin-1-yl)sulfonyl-2-methylbenzamide is a complex organic compound with a unique structure that includes a benzyl group, a piperazine ring, and a sulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Benzylpiperazin-1-yl)sulfonyl-2-methylbenzamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzyl group, and the attachment of the sulfonyl and benzamide groups. Common synthetic routes may involve:

    Formation of Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of Benzyl Group: Benzylation of the piperazine ring using benzyl halides under basic conditions.

    Attachment of Sulfonyl Group: Sulfonylation using sulfonyl chlorides in the presence of a base.

    Formation of Benzamide Core: This can be done through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Benzylpiperazin-1-yl)sulfonyl-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

5-(4-Benzylpiperazin-1-yl)sulfonyl-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Benzylpiperazin-1-yl)sulfonyl-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol
  • N-benzyl-N-methylpiperazine

Uniqueness

5-(4-Benzylpiperazin-1-yl)sulfonyl-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

IUPAC Name

5-(4-benzylpiperazin-1-yl)sulfonyl-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-15-7-8-17(13-18(15)19(20)23)26(24,25)22-11-9-21(10-12-22)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H2,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDSYCFZRPKBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Benzylpiperazin-1-yl)sulfonyl-2-methylbenzamide
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5-(4-Benzylpiperazin-1-yl)sulfonyl-2-methylbenzamide
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5-(4-Benzylpiperazin-1-yl)sulfonyl-2-methylbenzamide
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5-(4-Benzylpiperazin-1-yl)sulfonyl-2-methylbenzamide
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5-(4-Benzylpiperazin-1-yl)sulfonyl-2-methylbenzamide
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5-(4-Benzylpiperazin-1-yl)sulfonyl-2-methylbenzamide

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